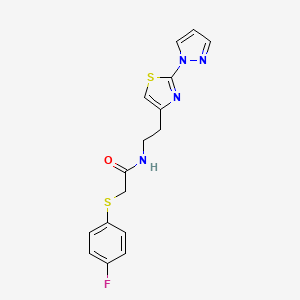

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H15FN4OS2 and its molecular weight is 362.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrazole and Thiazole Rings : These heterocyclic moieties are known for their diverse biological activities.

- Ethyl Linker : This connects the pyrazole and thiazole units, influencing the compound's overall reactivity and biological interactions.

- 4-Fluorophenyl Group : The presence of a fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Antiproliferative Activity : this compound has shown promising results against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Studies suggest that it may inhibit specific kinases involved in cancer proliferation, such as c-Met and VEGFR-2, thereby reducing tumor cell growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Comparative studies have shown:

- Minimum Inhibitory Concentration (MIC) : Similar derivatives have demonstrated low MIC values against pathogenic bacteria, indicating strong antibacterial effects. For example, derivatives of thiazole and pyrazole have been reported to have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, inhibiting their activity and thus leading to reduced cell proliferation .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : This can be achieved through reactions involving hydrazine and appropriate carbonyl compounds.

- Construction of Thiazole Ring : The pyrazole derivative is then reacted with α-haloketones in the presence of a base.

- Final Coupling : The thiazole derivative is coupled with the 4-fluorophenyl group using acetic acid derivatives to yield the final product.

Case Study 1: Anticancer Activity

A study focused on evaluating the anticancer efficacy of similar compounds found that derivatives with modifications on the thiazole ring showed enhanced activity against various cancer cell lines. The results indicated that structural variations significantly influenced the cytotoxicity profiles, suggesting a structure–activity relationship (SAR) that warrants further exploration .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of pyrazole-thiazole derivatives against clinical isolates. The study highlighted that certain modifications resulted in compounds with superior antibacterial activity compared to standard antibiotics like ciprofloxacin, emphasizing the potential for developing new antimicrobial agents from this class .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| B. subtilis | 20 |

These results indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR kinases. Research indicates that certain derivatives can induce apoptosis in cancer cell lines:

- Mechanism : The compound may inhibit critical kinases involved in cell proliferation and survival.

- Case Studies : In vitro studies have shown that specific derivatives effectively reduce cell viability in various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through several assays. Compounds with similar structures have shown effectiveness in reducing inflammation markers in vitro:

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased production |

| IL-6 | Inhibition of secretion |

These findings suggest potential therapeutic applications for inflammatory diseases .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly xanthine oxidase, which is relevant in treating conditions like gout. Some derivatives demonstrated moderate inhibitory activity against this enzyme, indicating their potential as therapeutic agents for hyperuricemia:

| Enzyme | Inhibition Activity |

|---|---|

| Xanthine Oxidase | Moderate |

This property highlights the compound's versatility in addressing multiple therapeutic targets .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity:

- Substituent Effects : Variations in substituents can alter binding affinity to biological targets.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups influences efficacy and potency.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS2/c17-12-2-4-14(5-3-12)23-11-15(22)18-8-6-13-10-24-16(20-13)21-9-1-7-19-21/h1-5,7,9-10H,6,8,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSXOMUNTUHALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.